molecular formula C20H23ClN2O3S B5091384 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide

5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide

Cat. No. B5091384
M. Wt: 406.9 g/mol
InChI Key: GTGVFUSTPPIGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide, also known as AZ5104, is a small molecule drug that has been developed for the treatment of various types of cancer. It belongs to the class of sulfonamide compounds and has been shown to have potent anti-tumor activity in preclinical studies.

Mechanism of Action

The exact mechanism of action of 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in the formation of the mitotic spindle, which is necessary for cell division. By inhibiting tubulin polymerization, 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide prevents the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and topoisomerase II. It has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels that are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide in lab experiments is its potency and selectivity. It has been shown to have high affinity for its target (tubulin) and to be highly effective at inhibiting its activity. In addition, it has a relatively low toxicity profile, meaning that it can be used at higher doses without causing significant harm to normal cells.
One limitation of using 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide in lab experiments is its solubility. It is poorly soluble in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to elucidate its effects.

Future Directions

There are several future directions for research on 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide. One area of interest is the development of more effective formulations that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict response to 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide, which could help to identify patients who are most likely to benefit from treatment. Finally, there is interest in exploring the potential of 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide in combination with other anti-cancer agents, as well as in other indications beyond cancer.

Synthesis Methods

The synthesis of 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide involves several steps, starting with the reaction of 2-chlorobenzenesulfonyl chloride with 2-methylphenylamine to yield 2-chloro-N-(2-methylphenyl)benzenesulfonamide. This intermediate is then reacted with 1-azepanecarbonyl chloride to give the final product, 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide. The overall yield of this process is around 30%, and the purity of the final product is >98% (as determined by HPLC).

Scientific Research Applications

5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide has been extensively studied in preclinical models of cancer, including breast, lung, and ovarian cancer. It has been shown to inhibit the growth of tumor cells both in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. In addition, 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide has been shown to have synergistic effects with other anti-cancer agents, such as paclitaxel and doxorubicin.

properties

IUPAC Name

5-(azepane-1-carbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-15-8-4-5-9-18(15)22-27(25,26)19-14-16(10-11-17(19)21)20(24)23-12-6-2-3-7-13-23/h4-5,8-11,14,22H,2-3,6-7,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGVFUSTPPIGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(azepan-1-ylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.